methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate
Description
Methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a synthetic organic compound featuring a 4-oxo-4H-pyran core substituted with a 4-fluorobenzyloxy group at position 5 and a carboxamido-linked benzoate ester at position 2.
Properties
IUPAC Name |
methyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO6/c1-27-21(26)14-4-8-16(9-5-14)23-20(25)18-10-17(24)19(12-29-18)28-11-13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYHWDSYQJXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
The compound’s pyran ring distinguishes it from chromene-based analogs (e.g., Example 53 in ), which incorporate a fused benzene ring.
Table 1: Structural Comparison with Pyran/Chromene Analogs
Substituent Effects on Bioactivity
- Fluorinated Groups : The 4-fluorobenzyl group in the target compound mirrors trends in pesticide design (), where fluorination enhances herbicidal activity (e.g., haloxyfop-methyl). Fluorine’s electron-withdrawing nature may stabilize reactive intermediates or improve target binding .
- Ester vs. Amide Linkages: The carboxamido benzoate in the target contrasts with ester-linked pesticides like diclofop-methyl ().
Biological Activity
Methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C20H19FNO5
- Molecular Weight : 373.37 g/mol
- CAS Number : 1021060-52-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyran Ring : This is achieved through a condensation reaction between a 1,3-dicarbonyl compound and an aldehyde.
- Introduction of the Carboxamide Group : The carboxamide group is introduced via an amidation reaction, often using benzylamine and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Final Esterification : The benzoate moiety is added through an esterification reaction.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting inflammation and other physiological processes.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular communication .
In Vitro Studies
Several in vitro studies have demonstrated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Showed inhibition of inflammatory cytokine production in macrophages. |
| Study B | Demonstrated cytotoxic effects against cancer cell lines with IC50 values in the micromolar range. |
| Study C | Indicated modulation of GPCR activity, enhancing intracellular signaling pathways related to pain and inflammation. |
Case Studies
- Anti-inflammatory Activity : In a preclinical model, the compound reduced markers of inflammation in induced arthritis models, suggesting potential therapeutic applications in autoimmune diseases.
- Anticancer Activity : In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
